1,3,5-Triazinane-1,3,5-triol

thermal stability physical state storage and handling

1,3,5-Triazinane-1,3,5-triol (IUPAC: 1,3,5-trihydroxy-1,3,5-triazinane; also known as formaldoxime trimer or triformoxime) is a saturated six-membered heterocycle bearing three N-hydroxyl substituents on a hexahydro-1,3,5-triazine scaffold. The free base has the molecular formula C₃H₉N₃O₃ and a molecular weight of 135.12 g/mol.

Molecular Formula C3H9N3O3
Molecular Weight 135.12 g/mol
Cat. No. B1227321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazinane-1,3,5-triol
Molecular FormulaC3H9N3O3
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1N(CN(CN1O)O)O
InChIInChI=1S/C3H9N3O3/c7-4-1-5(8)3-6(9)2-4/h7-9H,1-3H2
InChIKeyOQNZZNCBHGKBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triazinane-1,3,5-triol (Formaldoxime Trimer) – Procurement-Relevant Identity, Class, and Commercial Availability


1,3,5-Triazinane-1,3,5-triol (IUPAC: 1,3,5-trihydroxy-1,3,5-triazinane; also known as formaldoxime trimer or triformoxime) is a saturated six-membered heterocycle bearing three N-hydroxyl substituents on a hexahydro-1,3,5-triazine scaffold [1]. The free base has the molecular formula C₃H₉N₃O₃ and a molecular weight of 135.12 g/mol [2]. Commercially, the compound is predominantly supplied as its hydrochloride salt (CAS 6286-29-9 / 62479-72-5; C₃H₁₀ClN₃O₃; MW 171.58 g/mol) at ≥95% purity . It is formally classified within the 1,3,5-triazinane chemical family (ChEBI:30261) and is structurally distinct from aromatic triazine analogs such as cyanuric acid [2]. Key procurement-grade specifications include a melting point of approximately 128 °C (decomposition) for the hydrochloride salt, hygroscopicity requiring ambient dry storage, and an assay range of ≥94.0 to ≤106.0% (titration ex chloride) .

Why 1,3,5-Triazinane-1,3,5-triol Cannot Be Substituted by Generic Triazinane or Triazine Analogs


Substituting 1,3,5-triazinane-1,3,5-triol with structurally proximal compounds—whether the monomeric formaldoxime, aromatic 1,3,5-triazine-2,4,6-triol (cyanuric acid), or N-alkyl-1,3,5-triazinanes—introduces distinct and quantifiable liabilities. The free-base trimer is a high-melting solid (mp 145–156 °C) whereas the formaldoxime monomer is a low-boiling liquid (bp 84 °C; mp 2.5 °C), making direct reagent substitution physically unfeasible for solid-phase handling [1][2]. The hydrochloride salt provides aqueous solubility of 50–60 g/L at 20 °C with pH stability at 6.5–7.5, enabling its use in pH-controlled aqueous synthesis protocols where other triazinane derivatives show different dissociation behavior . Furthermore, the N–OH functionality confers a unique 1,3-dipolar cycloaddition reactivity that N-alkyl-1,3,5-triazinanes cannot replicate, as the latter serve as formaldimine surrogates rather than nitrone precursors [3]. These differences are not incremental but categorical, directly impacting synthetic route design, analytical method compliance, and procurement specifications.

1,3,5-Triazinane-1,3,5-triol: Comparator-Anchored Quantitative Evidence for Scientific Selection


Thermal Stability and Physical State: Solid Trimer vs. Liquid Formaldoxime Monomer

The free-base 1,3,5-triazinane-1,3,5-triol (formaldoxime trimer, FOX-T) is a high-melting solid with mp 145–156 °C, whereas the formaldoxime monomer (FOX-M) is a liquid with mp 2.5 °C and bp 84 °C [1][2]. The hydrochloride salt decomposes at approximately 128 °C and is hygroscopic, necessitating airtight ambient storage . The trimer forms spontaneously from monomer at concentrations exceeding 15–20 wt% in aqueous solution, with lower temperatures favoring trimerization; however, an equilibrium between monomer and trimer persists, and residual monomer content in the commercial hydrochloride product is typically ≤5% [1][3].

thermal stability physical state storage and handling formaldoxime monomer

Synthetic Process Yield: Patented Steam-Stripping Method vs. Prior Art Equilibrium Methods

The patented steam-stripping process (US4680394A) produces formaldoxime trimer in essentially quantitative yield (~95–98%) with a salt-free product containing ≤5% residual monomer, whereas prior art methods relying on prolonged low-temperature precipitation from aqueous solution suffered from filter blinding by fine precipitates, occlusion of inorganic salts, and yield losses due to unrecovered monomer in the mother liquor (equilibrium-limited monomer-to-trimer conversion) [1][2]. The patented method also enables mother liquor recycling to subsequent synthesis batches, eliminating the yield loss associated with discarded monomer-containing filtrate [1].

process chemistry yield optimization salt-free product trimerization

Analytical Selectivity for Manganese Determination: Formaldoxime Spectrometric Method (ISO 6333) vs. Periodate Oxidation Method

The formaldoxime spectrometric method, standardized as ISO 6333:1986, quantifies total manganese (dissolved, suspended, and organically bound) in surface and drinking water across a working range of 0.01–5 mg/L Mn, with a reported standard deviation of 5 µg Mn/L at a throughput of 25 samples per hour [1][2]. In comparative evaluation, the periodate oxidation method was found to offer advantages including lower toxicity and more stable color development over time without requiring elimination of chloride ion interference; however, the formaldoxime method remains the ISO-standardized reference procedure specifically validated for total manganese (including organically bound fractions) [3][1]. The formaldoxime reagent also permits spectrophotometric determination of multiple transition metals (Mn²⁺, Fe²⁺, Ni²⁺, Ce⁴⁺, V⁵⁺), broadening its multi-analyte utility relative to periodate, which is manganese-specific [4].

analytical chemistry manganese determination water quality ISO standard method

Computational Stability Ranking: Trimer Predominance over Dimer Confirmed by Ab Initio Calculations

Ab initio SCF MO calculations on formaldoxime monomer, dimer, and trimer demonstrated that the cyclic trimer, characterized as a depressed nine-membered hydrogen-bonded ring (OH···N), is more stable and energetically preferable as the predominantly existing species relative to the dimer [1]. This computational finding accounts for the experimentally observed average association number for oximes. Vibrational analysis revealed that upon trimerization the OH stretching vibration is red-shifted while OH in-plane and out-of-plane bending vibrations are blue-shifted, with enhanced IR intensities rationalized by charge polarization at =NOH sites in the trimer [1].

computational chemistry self-association hydrogen bonding vibrational spectroscopy

Structural and Reactivity Differentiation from Aromatic 1,3,5-Triazine-2,4,6-triol (Cyanuric Acid)

1,3,5-Triazinane-1,3,5-triol features a fully saturated hexahydro-1,3,5-triazine ring (C₃H₉N₃O₃; MW 135.12) with three exocyclic N–OH groups, whereas 1,3,5-triazine-2,4,6-triol (cyanuric acid; C₃H₃N₃O₃; MW 129.07) possesses an aromatic triazine ring with C–OH/C=O tautomerism [1][2]. The saturated scaffold of the target compound lacks the aromatic stabilization of cyanuric acid (6π electron system), rendering it susceptible to ring-opening and monomer dissociation under thermal or acidic conditions—a property exploited for dynamic covalent applications [3]. Conversely, cyanuric acid's aromaticity confers high thermal stability (mp >320 °C with decomposition) and resistance to hydrolytic ring opening, making it suited for chlorine stabilization and crosslinking but unsuitable as a formaldimine or nitrone synthon [2]. The N–OH groups in the target compound enable 1,3-dipolar cycloaddition reactivity and metal-chelation behavior not accessible from cyanuric acid's C–OH/C=O functionality [4].

heterocyclic chemistry triazine scaffold ring saturation tautomerism

Evidence-Backed Application Scenarios for 1,3,5-Triazinane-1,3,5-triol in Research and Industrial Procurement


Isoxazolidine and Heterocycle Synthesis via 1,3-Dipolar Cycloaddition

The N–OH functionality of 1,3,5-triazinane-1,3,5-triol serves as a stable solid-state precursor to formaldoxime (a 1,3-dipole for nitrone generation) for cycloaddition with alkynes and alkenes, producing isoxazolidine derivatives with demonstrated stereospecificity [1]. The hydrochloride salt is specifically listed by Sigma-Aldrich and Thermo Fisher for this application, and BF₃·OEt₂-catalyzed protocols in dichloromethane at 0–5 °C achieve trimer utilization efficiencies consistent with ~78% conversion to cycloadduct within 4 hours under optimized conditions . This application leverages the trimer's ability to release formaldoxime monomer in situ under controlled acidic conditions—a reactivity profile unavailable from aromatic cyanuric acid or N-alkyl-triazinanes.

Regulatory Water Quality Testing: ISO 6333-Compliant Manganese Determination

The formaldoxime spectrometric method (ISO 6333:1986) is the internationally recognized procedure for total manganese determination in surface and drinking water, covering a validated working range of 0.01–5 mg/L Mn [2]. The method's capacity of 25 samples per hour with a standard deviation of 5 µg Mn/L makes it suitable for environmental monitoring laboratories requiring high-throughput regulatory compliance [3]. While the periodate method offers advantages in chloride-rich matrices, only the formaldoxime method carries ISO standardization for total manganese speciation encompassing organically bound fractions [4].

Dynamic Covalent Polymer Networks and Self-Healing Materials Research

The reversible dissociation of 1,3,5-triazinane-1,3,5-triol into formaldoxime monomers under thermal or acidic conditions—a property quantitatively documented in the monomer-trimer equilibrium at concentrations exceeding 15–20 wt%—enables its use as a dynamic covalent building block [5]. This reversible ring-opening behavior, absent in aromatic cyanuric acid, positions the compound as a candidate for self-healing coatings and recyclable polymer networks where controlled network rearrangement is desired [5]. The hydrochloride salt's water solubility (50–60 g/L at 20 °C) and pH stability range (6.5–7.5) facilitate aqueous processing conditions .

Transition Metal Detection and Coordination Chemistry

Formaldoxime (generated in situ from the trimer) functions as an effective ligand for the spectrophotometric determination of multiple transition metal ions including Mn²⁺, Fe²⁺, Ni²⁺, Ce⁴⁺, and V⁵⁺ [6]. This multi-analyte capability, combined with ISO 6333 validation for manganese, makes the trimer a versatile analytical reagent for laboratories performing water quality and environmental monitoring. The metal-chelation behavior arises from the N–OH functionality, distinguishing it from N-alkyl-triazinanes which lack this coordination capability [6].

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